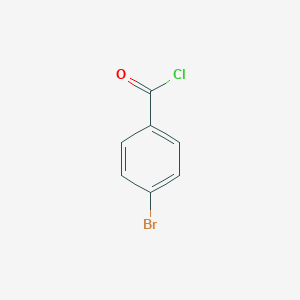

4-Bromobenzoyl chloride

Description

Properties

IUPAC Name |

4-bromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENKGPBHLYFNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060412 | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-75-4 | |

| Record name | 4-Bromobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HA95JJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzoyl Chloride

This technical guide provides comprehensive information on 4-bromobenzoyl chloride, a key reagent in organic synthesis, particularly for the introduction of the 4-bromobenzoyl group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound is a solid organic compound that is sensitive to moisture. It is a derivative of benzoic acid and is classified as an acyl chloride.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₄BrClO | [1][2][3][4][5] |

| Molecular Weight | 219.46 g/mol | [1][2][3][4] |

| CAS Number | 586-75-4 | [2][3][4] |

| Appearance | Crystals | |

| Melting Point | 36-39 °C | [4] |

| Boiling Point | 174 °C at 102 mmHg | |

| IUPAC Name | This compound | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved by the chlorination of 4-bromobenzoic acid. Below are two detailed experimental protocols for this conversion.

This method employs thionyl chloride as the chlorinating agent with N,N-dimethylformamide as a catalyst and dichloromethane (B109758) as the solvent.

Materials:

-

4-bromobenzoic acid (100 g, 0.497 mol)

-

Thionyl chloride (100 g)

-

Dichloromethane (300 ml)

-

N,N-dimethylformamide (a few drops)

Procedure:

-

A mixture of 4-bromobenzoic acid, thionyl chloride, and dichloromethane is prepared in a suitable reaction vessel.

-

A few drops of N,N-dimethylformamide are added to the mixture to catalyze the reaction.

-

The mixture is heated at reflux for two days.[6]

-

After the reflux period, the low boiling point liquids (excess thionyl chloride and dichloromethane) are removed by evaporation.

-

The remaining liquid is then distilled to yield pure this compound.[6]

This alternative protocol uses an excess of thionyl chloride which also acts as the solvent.

Materials:

-

4-bromobenzoic acid (101 g, 0.5 mol)

-

Thionyl chloride (SOCl₂) (73 cm³, 1.0 mol)

Procedure:

-

4-bromobenzoic acid is placed in a reaction flask with an excess of thionyl chloride.

-

The mixture is refluxed for 3 hours on a warm water bath.[7]

-

Following the reaction, the excess thionyl chloride is distilled off under reduced pressure on the warm water bath using an aspirator.[7]

-

The resulting product is 108 g (0.49 mol) of this compound.[7]

Chemical Reactivity and Signaling Pathways

Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution reactions. This compound is no exception and is a valuable building block for creating amides, esters, and other carbonyl derivatives.

The diagram below illustrates the general mechanism for the reaction of this compound with a generic nucleophile (Nu-H).

The following diagram outlines the key steps in a typical laboratory synthesis and purification of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[8] A respirator may be necessary depending on the workplace conditions.[8]

-

Handling: Keep the container tightly closed and store it in a refrigerator (approximately 4°C), protected from moisture.[8] Avoid contact with water, oxidizing agents, strong bases, and alcohols.[8]

-

Accidental Release: In case of a spill, cover with sand, dry lime, or soda ash and place in a closed container for disposal.[8] Ensure adequate ventilation.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[8]

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges.[2]

References

- 1. This compound | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 586-75-4 [chemicalbook.com]

- 5. Benzoyl chloride, 4-bromo- [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Bromobenzoyl Chloride from 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from 4-bromobenzoic acid, a critical transformation in the production of various pharmaceuticals and fine chemicals. This compound serves as a key intermediate in the synthesis of compounds such as HIV-1 protease inhibitors and analgesic and antimicrobial agents.[1] This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic insights.

Synthetic Methodologies

The conversion of 4-bromobenzoic acid to its corresponding acyl chloride is most frequently achieved through the use of chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Thionyl Chloride (SOCl₂) Method

The reaction with thionyl chloride is a widely employed method due to its efficiency and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[2][3] The reaction can be performed neat or in an inert solvent like dichloromethane (B109758) or toluene.[2][4] Catalytic amounts of N,N-dimethylformamide (DMF) or pyridine (B92270) are often used to accelerate the reaction.[3][4]

Phosphorus Pentachloride (PCl₅) Method

An alternative method involves the use of phosphorus pentachloride. This reaction is typically performed by heating the mixture, and the product can be isolated by distillation under reduced pressure.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 252-254 | - |

| This compound | C₇H₄BrClO | 219.46 | 36-39[1] | 136-138 @ 20 mmHg[5], 174 @ 102 mmHg |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 79[2] |

| Phosphorus Pentachloride | PCl₅ | 208.24 | 160 (sublimes) | 167 |

Table 2: Comparison of Synthetic Protocols

| Reagent | Solvent | Catalyst | Reaction Time | Temperature | Yield | Purification |

| Thionyl Chloride | Dichloromethane | DMF (catalytic) | 2 days | Reflux | High | Distillation |

| Thionyl Chloride | Neat | - | 3 hours | Reflux | 98%[6] | Distillation[6] |

| Phosphorus Pentachloride | Neat | - | Until reaction ceases | Steam bath | 92%[5] | Distillation[5] |

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride and DMF

Materials:

-

4-bromobenzoic acid (100 g, 0.497 mol)[4]

-

Thionyl chloride (100 g, 0.841 mol)[4]

-

Dichloromethane (300 ml)[4]

-

N,N-dimethylformamide (a few drops)[4]

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid, thionyl chloride, and dichloromethane.[4]

-

Add a few drops of N,N-dimethylformamide to the mixture.[4]

-

Heat the mixture to reflux and maintain for 48 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[2][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride by evaporation under reduced pressure.[4]

-

Purify the crude this compound by distillation under reduced pressure to yield the final product.[4]

Protocol 2: Synthesis using Thionyl Chloride (Neat)

Materials:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzoic acid and thionyl chloride.[6]

-

Heat the mixture to reflux on a warm water bath for 3 hours.[6]

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure using a water aspirator.[6]

-

The remaining liquid is the crude this compound, which can be further purified by vacuum distillation. This method has been reported to yield 108 g (98%) of the product.[6]

Protocol 3: Synthesis using Phosphorus Pentachloride

Materials:

Procedure:

-

In a suitable flask, mix 4-bromobenzoic acid and phosphorus pentachloride.[5]

-

Gently warm the mixture on a steam bath until the reaction is visibly complete.[5]

-

Purify the resulting mixture by distillation under reduced pressure, collecting the fraction at 136-138 °C/20 mmHg.[5] A yield of 92% has been reported for this procedure.[5]

Reaction Mechanism and Workflow

Reaction Mechanism with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for the synthesis of this compound using thionyl chloride.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

-

Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). Appropriate measures should be taken to trap or neutralize these gases.

-

All glassware must be thoroughly dried before use to prevent the hydrolysis of the reagents and the product.

-

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times.

This guide provides a solid foundation for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

4-Bromobenzoyl chloride spectral data (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromobenzoyl chloride (C₇H₄BrClO), a key reagent in organic synthesis. The following sections detail its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for compound identification, purity assessment, and reaction monitoring in research and development settings.

Spectroscopic Data Summary

The spectral data for this compound is summarized below. These values are compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, consistent with its substituted benzene (B151609) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet | 2H | Protons ortho to the carbonyl group |

| ~7.6 - 7.8 | Doublet | 2H | Protons meta to the carbonyl group |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carbonyl) |

| ~138 | C-Br |

| ~132 | CH (Aromatic) |

| ~131 | C-COCl (Aromatic) |

| ~129 | CH (Aromatic) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1800 | Strong | C=O stretch (acid chloride)[2] |

| ~1585 - 1600 | Medium | C=C stretch (aromatic ring) |

| ~1200 - 1300 | Strong | C-O stretch |

| ~800 - 900 | Strong | C-H bend (out-of-plane, para-substituted) |

| ~600 - 700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound.[3] The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern.

| m/z | Relative Intensity | Assignment |

| 218/220/222 | High | [M]⁺ (Molecular ion peak with Br and Cl isotopes) |

| 183/185 | High | [M-Cl]⁺ (Loss of chlorine)[4] |

| 155/157 | Medium | [M-Cl-CO]⁺ (Loss of chlorine and carbon monoxide) |

| 76 | Low | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, deuterated chloroform). The compound is moisture-sensitive, so the solvent should be anhydrous. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet: Grind a small amount of the sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or with the pure KBr pellet/Nujol).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation: A mass spectrometer with a suitable ionization source is used. Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, this typically involves heating the sample to produce a vapor that is then bombarded with a beam of electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and a logical workflow for the spectral characterization of this compound.

Caption: Interconnectivity of spectroscopic methods for molecular characterization.

Caption: A systematic workflow for the spectral analysis of chemical compounds.

References

An In-depth Technical Guide to the Crystal Structure and Bond Lengths of 4-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromobenzoyl chloride (C₇H₄BrClO) is a substituted aromatic acyl chloride widely utilized as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The reactivity of the acyl chloride group, combined with the directing effects of the bromine substituent on the benzene (B151609) ring, makes it a versatile intermediate. A precise understanding of its three-dimensional structure, including bond lengths and angles, is crucial for predicting its chemical behavior, designing targeted reactions, and for computational modeling studies.

Despite its widespread use, a comprehensive, experimentally determined crystal structure of this compound has not been publicly reported. This guide aims to bridge this knowledge gap by providing reliable estimates for its key bond lengths and by outlining the standard methodology for its empirical structural determination.

Estimated Molecular Geometry and Bond Lengths

In the absence of direct experimental data for this compound, the bond lengths can be estimated based on typical values observed in analogous structures, such as benzene derivatives and other acyl chlorides.[1][2][3][4][5] These estimations provide a foundational understanding of the molecule's geometry.

The structure of this compound consists of a benzene ring substituted with a bromine atom and a benzoyl chloride group. The key bond lengths are summarized in the table below.

| Bond | Substructure | Estimated Bond Length (Å) |

| C–Br | Aromatic | 1.90[2] |

| C–C | Aromatic Ring | 1.39 - 1.41[1][5] |

| C=O | Acyl Chloride | 1.18 - 1.22[6][7] |

| C–Cl | Acyl Chloride | 1.79 - 1.80[2][7] |

| C–C(O) | Ring to Carbonyl | ~1.51 |

Note: These values are estimations based on standard bond lengths and may vary in the actual crystal structure of this compound due to electronic and steric effects.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure and precise bond lengths of this compound would be achieved through single-crystal X-ray diffraction.[8][9][10][11][12] The following is a detailed, generalized protocol for this experimental procedure.

Crystal Growth

The first and often most critical step is to grow high-quality single crystals of this compound suitable for X-ray diffraction.[8][13] The ideal crystal should be 0.1-0.3 mm in each dimension, well-formed, and free of defects.[13]

-

Method: Slow evaporation of a saturated solution is a common technique.

-

Dissolve this compound in a suitable solvent (e.g., hexane, toluene, or a mixture thereof) at a slightly elevated temperature to achieve saturation.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly and undisturbed in a loosely covered container at a constant temperature. This process can take several days to weeks.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion.

-

Crystal Selection and Mounting

-

Under a microscope, select a single crystal with well-defined faces and no visible cracks or imperfections.

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.[12]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[9][12]

-

Instrument Setup:

-

X-ray Source: Typically a molybdenum (Mo Kα, λ = 0.7107 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.[12]

-

Detector: A CCD or CMOS area detector is used to record the diffraction pattern.[14]

-

Temperature: The crystal is often cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a more precise structure.[14]

-

-

Unit Cell Determination:

-

A preliminary set of diffraction images is collected to locate the diffraction spots.

-

The positions of these spots are used to determine the dimensions and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.[15]

-

-

Full Data Collection:

-

The crystal is rotated in the X-ray beam, and a large number of diffraction images are collected from different orientations to ensure a complete dataset.[16]

-

The intensity of each diffraction spot is measured.

-

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the unique reflections.

-

Structure Solution: The "phase problem" is solved to determine the initial positions of the atoms in the unit cell. For small molecules like this compound, direct methods are typically successful.[14]

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[8]

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results, including atomic coordinates, bond lengths, and bond angles, are typically deposited in a crystallographic database and presented in a publication.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for Crystal Structure Determination

References

- 1. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. Bond length - Wikipedia [en.wikipedia.org]

- 5. AROMATIC COMPOUNDS [sydney.edu.au]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. fiveable.me [fiveable.me]

- 15. khwarizmi.org [khwarizmi.org]

- 16. m.youtube.com [m.youtube.com]

The Hydrolysis of 4-Bromobenzoyl Chloride: A Mechanistic and Kinetic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanism between 4-bromobenzoyl chloride and water. The hydrolysis of acyl chlorides is a fundamental reaction in organic synthesis, and understanding its nuances is critical for controlling reaction outcomes and optimizing processes in pharmaceutical and chemical research. This document details the underlying mechanistic pathways, presents relevant kinetic data for this compound and analogous compounds, and provides detailed experimental protocols for kinetic analysis. The interplay of electronic effects, as illustrated by Hammett plots, reveals a fascinating duality in the reaction mechanism, shifting between a bimolecular addition-elimination pathway and a unimolecular S_N1-like process. This guide is intended to serve as a valuable resource for professionals requiring a deep, technical understanding of this reaction.

Introduction

This compound is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its high reactivity, characteristic of acyl chlorides, makes it a versatile reagent but also susceptible to rapid hydrolysis in the presence of water. This hydrolysis is often an undesirable side reaction that can reduce the yield of the desired product and introduce impurities. A thorough understanding of the mechanism and kinetics of this hydrolysis reaction is therefore essential for effective process control, reaction optimization, and the development of robust synthetic methodologies.

This guide will explore the core aspects of the this compound hydrolysis reaction, beginning with the fundamental mechanistic principles. It will then delve into the quantitative aspects of the reaction, presenting available kinetic data and illustrating the powerful predictive capacity of linear free-energy relationships, such as the Hammett equation. Finally, detailed experimental protocols are provided to enable researchers to conduct their own kinetic investigations.

The Reaction Mechanism: A Tale of Two Pathways

The hydrolysis of benzoyl chlorides is not governed by a single, invariable mechanism. Instead, the operative pathway is highly sensitive to the electronic nature of the substituents on the aromatic ring. The reaction generally proceeds via a nucleophilic acyl substitution, but the precise sequence of bond-forming and bond-breaking events can vary.

The two primary competing mechanisms are:

-

The Bimolecular Addition-Elimination (S_N2-like) Pathway: This mechanism is favored for benzoyl chlorides bearing electron-withdrawing substituents. The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the carboxylic acid and hydrochloric acid.[1][2][3]

-

The Unimolecular (S_N1-like) Pathway: For benzoyl chlorides with electron-donating substituents, the reaction can proceed through a dissociative mechanism. In this pathway, the rate-determining step is the unimolecular ionization of the acyl chloride to form a resonance-stabilized acylium ion and a chloride ion. The highly reactive acylium ion is then rapidly attacked by water to form the carboxylic acid.

The influence of substituents on the reaction rate is effectively captured by the Hammett equation :

log(k/k₀) = ρσ

where k is the rate constant for the substituted benzoyl chloride, k₀ is the rate constant for the unsubstituted benzoyl chloride, σ is the substituent constant (which reflects the electron-donating or electron-withdrawing nature of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).[4]

For the hydrolysis of benzoyl chlorides, the Hammett plot is notably non-linear, exhibiting a "V" shape.[1][5]

-

Positive ρ value (ρ ≈ +2.5): For electron-withdrawing substituents (e.g., nitro), the rate is accelerated, and the positive slope indicates that the reaction is facilitated by the stabilization of a negative charge in the transition state, which is consistent with the formation of the tetrahedral intermediate in the addition-elimination pathway.[5]

-

Negative ρ value (ρ ≈ -4.4): For electron-donating substituents, the rate is also accelerated, and the negative slope signifies the development of a positive charge in the transition state, which is characteristic of the formation of an acylium ion in the S_N1-like pathway.[1][5]

The 4-bromo substituent has a positive Hammett σ value, suggesting that the hydrolysis of this compound will primarily proceed through the bimolecular addition-elimination mechanism . The electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Visualizing the Mechanistic Pathways

Caption: Competing mechanisms for the hydrolysis of substituted benzoyl chlorides.

Quantitative Data and Kinetic Analysis

Alcoholysis of Substituted Benzoyl Chlorides

A study on the alcoholysis of various substituted benzoyl chlorides in n-propanol at 25°C provides a direct comparison of the reactivity of this compound.[6]

| Substituent | Rate Constant (k) in min⁻¹ |

| H | 0.0321 |

| m-Methoxy | 0.0340 |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

Data from Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26.[6]

The data clearly shows that the p-bromo substituent increases the rate of alcoholysis compared to the unsubstituted benzoyl chloride, which is consistent with the electron-withdrawing nature of bromine enhancing the electrophilicity of the carbonyl carbon.

Solvolysis of p-Chlorobenzoyl Chloride: A Close Analog

Kinetic data for the solvolysis of p-chlorobenzoyl chloride, a close analog of this compound, has been reported in various solvent systems. The following table presents rate constants for the solvolysis of p-chlorobenzoyl chloride in different aqueous media at 25°C.

| Solvent | Rate Constant (k) in s⁻¹ |

| 97% w/w hexafluoroisopropanol-water (97H) | 3.2 x 10⁻³ (titrimetrically) |

Data from Bentley, T. W., Carter, G. E., & Harris, H. C. (1985). Competing SN2 and carbonyl addition pathways for solvolyses of benzoyl chloride in aqueous media. J. Chem. Soc., Perkin Trans. 2, 983–990.[7]

This data, from a highly ionizing and weakly nucleophilic solvent, is indicative of a reaction proceeding through a cationic intermediate. The study also discusses how the mechanism shifts in more nucleophilic aqueous media.

Experimental Protocols

The following protocols provide detailed methodologies for the kinetic analysis of acyl chloride hydrolysis.

Protocol 1: Determination of the Rate of Hydrolysis of Benzoyl Chloride by Conductometry

This method is suitable for following the rapid hydrolysis of acyl chlorides by monitoring the increase in conductivity due to the formation of hydrochloric acid.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a benzoyl chloride in an acetone-water mixture.

Materials:

-

This compound

-

Acetone (analytical grade, anhydrous)

-

Distilled or deionized water

-

Conductometer with a suitable probe

-

Thermostatic water bath (e.g., set to 25°C ± 0.1°C)

-

Magnetic stirrer and stir bar

-

Volumetric flasks, pipettes, and beakers

-

Stopwatch

Procedure:

-

Solvent Preparation: Prepare a known composition of acetone-water solvent mixture (e.g., 90:10 v/v acetone:water).

-

Temperature Equilibration: Place a known volume of the solvent mixture into a reaction vessel equipped with the conductivity probe and a magnetic stir bar. Immerse the vessel in the thermostatic water bath and allow the temperature to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding a small, accurately known amount of this compound to the stirring solvent mixture and simultaneously start the stopwatch.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable maximum value).

-

Data Analysis: The reaction follows pseudo-first-order kinetics under these conditions (water is in large excess). The rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot will be -k.

Visualizing the Experimental Workflow

Caption: Workflow for the conductometric determination of the hydrolysis rate.

Conclusion

The reaction of this compound with water is a nuanced process governed by a delicate balance of electronic effects. The electron-withdrawing nature of the bromine substituent directs the reaction primarily through a bimolecular addition-elimination pathway. Quantitative data from analogous reactions confirms the rate-enhancing effect of the bromo group. A comprehensive understanding of this mechanism and the factors that influence it is paramount for chemists in research and development, enabling precise control over synthetic transformations involving this important chemical intermediate. The experimental protocols provided herein offer a robust framework for further kinetic investigation, allowing for the generation of valuable data to inform and optimize chemical processes.

References

- 1. scribd.com [scribd.com]

- 2. 102. The mechanism of hydrolysis of acid chlorides. Part VI. Formolysis of para-substituted benzoyl chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 102. The mechanism of hydrolysis of acid chlorides. Part VI. Formolysis of para-substituted benzoyl chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. Non-linear Hammett plots [almerja.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Bromobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-bromobenzoyl chloride in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing extensive qualitative solubility information, a comprehensive experimental protocol for determining solubility, and crucial safety and handling considerations.

Core Concepts: Solubility of Acyl Halides

This compound is an aromatic acyl chloride, a class of compounds known for their high reactivity, particularly towards nucleophiles. Its solubility is governed by the principle of "like dissolves like." The polar carbonyl group and the halogen atoms contribute to its polarity, while the benzene (B151609) ring provides nonpolar character. This dual nature allows it to be soluble in a range of organic solvents. However, its high reactivity, especially with protic solvents, is a critical factor to consider during solubility assessments.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Name | Qualitative Solubility | Notes |

| Aprotic Solvents | |||

| Chloroform | Soluble | A common solvent for reactions involving acyl chlorides. | |

| Dichloromethane | Soluble[1] | Frequently used due to its inert nature and ability to dissolve a wide range of organic compounds. | |

| Diethyl Ether | Soluble[1] | A common laboratory solvent, though its volatility and peroxide-forming tendencies require caution. | |

| Petroleum Ether | Soluble | Mentioned as a recrystallization solvent, implying solubility.[2] | |

| Protic Solvents | |||

| Methanol (B129727) | Soluble / Slightly Soluble & Reacts[2][3] | While it may dissolve, it will also react to form the corresponding methyl ester (methyl 4-bromobenzoate). This reaction is often exothermic. | |

| Water | Reacts[4][5] | Reacts vigorously to form 4-bromobenzoic acid and hydrochloric acid. It is not considered soluble in the traditional sense. |

Important Note: The reactivity of this compound with protic solvents like alcohols and water means that true "solubility" is not achieved; instead, a chemical reaction occurs. When using such solvents, the observed "solubility" is actually a dissolution followed by a reaction.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Constant temperature bath or shaker incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

Inert gas (Nitrogen or Argon)

3.2. Experimental Workflow

Caption: Logical workflow for determining the solubility of this compound.

3.3. Detailed Steps

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Using a calibrated pipette, add a precise volume of the desired anhydrous organic solvent to the vial.

-

Purge the vial with an inert gas (nitrogen or argon) before sealing it tightly to prevent the ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sampling:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any suspended microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same anhydrous solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

The solubility (S) in g/L can be calculated using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve (g/L)

-

DF = Dilution factor

-

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[4] It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: Due to its reactivity with water, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[4] All glassware and solvents used must be scrupulously dried before use.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, and strong oxidizing agents.[6]

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce in the literature, its qualitative solubility profile indicates good solubility in common aprotic solvents like chloroform, dichloromethane, and diethyl ether. Its reactivity with protic solvents such as methanol and water is a critical consideration. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate determination. Strict adherence to safety protocols is paramount when handling this corrosive and reactive compound.

References

- 1. This compound | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 586-75-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. indiamart.com [indiamart.com]

- 6. This compound(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzoyl chloride is a vital reagent and building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Its utility is largely dictated by the electrophilic character of its carbonyl carbon, which makes it susceptible to nucleophilic attack. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these properties is crucial for reaction optimization, predicting reactivity, and designing novel synthetic pathways.

Electronic Effects Influencing Electrophilicity

The reactivity of the carbonyl group in this compound is a consequence of the cumulative electronic effects of its substituents. The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, rendering it significantly electrophilic.

The 4-bromo substituent on the phenyl ring further modulates this electrophilicity through two opposing electronic effects:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma bond network. This inductive withdrawal enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity.

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which can partially counteract the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the reactivity of a para-substituted carbonyl group.

The net effect of the 4-bromo substituent is electron-withdrawing, which leads to an increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This is quantitatively supported by the positive Hammett substituent constant (σ) for a para-bromo group.

Quantitative Assessment of Electrophilicity

The electrophilicity of the carbonyl carbon in this compound can be assessed through kinetic studies, spectroscopic analysis, and computational chemistry.

Kinetic Data: Reaction Rate Constants

The rate of reaction with a nucleophile provides a direct measure of the electrophilicity of the carbonyl carbon. A study on the alcoholysis of substituted benzoyl chlorides with n-propanol at 25°C provides valuable quantitative data.[1]

| Acyl Chloride | Rate Constant (k) with n-propanol (min⁻¹) |

| Benzoyl chloride | 0.0321 |

| p-Bromobenzoyl chloride | 0.0590 |

| m-Methoxybenzoyl chloride | 0.0340 |

| p-Iodobenzoyl chloride | 0.0617 |

| m-Iodobenzoyl chloride | 0.1044 |

Table 1: Pseudo-first-order rate constants for the reaction of substituted benzoyl chlorides with excess n-propanol at 25°C.[1]

The data clearly indicates that p-bromobenzoyl chloride reacts faster than the unsubstituted benzoyl chloride, confirming the net electron-withdrawing effect of the bromo substituent, which enhances the carbonyl carbon's electrophilicity.

Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the electronic environment of the carbonyl group.

The stretching frequency of the carbonyl group (C=O) in an IR spectrum is sensitive to the electronic effects of the substituents. Electron-withdrawing groups increase the bond order of the C=O bond, leading to a higher stretching frequency.

| Compound Type | Typical C=O Stretching Frequency (cm⁻¹) |

| Aliphatic Acyl Chlorides | 1810 - 1775 |

| Aromatic Acyl Chlorides | ~1770 (and a shoulder around 1735) |

Table 2: Typical Infrared stretching frequencies for the carbonyl group in acyl chlorides.

For this compound, the carbonyl stretching frequency is expected to be slightly higher than that of benzoyl chloride due to the electron-withdrawing nature of the bromine atom. This higher frequency indicates a stronger, more polarized C=O bond and a more electrophilic carbonyl carbon.

The chemical shift of the carbonyl carbon in a ¹³C NMR spectrum is another indicator of its electrophilicity. A greater downfield chemical shift (higher ppm value) corresponds to a more deshielded carbon nucleus, which is indicative of higher electrophilicity.

| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |

| Ketone C=O | 205 - 220 |

| Aldehyde C=O | 190 - 200 |

| Acyl Chloride C=O | 160 - 185 |

| Ester C=O | 170 - 185 |

Table 3: Typical ¹³C NMR chemical shifts for carbonyl carbons.

The carbonyl carbon of this compound is expected to resonate at the downfield end of the typical range for acyl chlorides, reflecting its enhanced electrophilic character due to the 4-bromo substituent.

Experimental Protocols

Synthesis of this compound

A standard method for the preparation of this compound involves the reaction of 4-bromobenzoic acid with thionyl chloride (SOCl₂).[2][3]

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1 equivalent) and dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 - 2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

Kinetic Measurement of Alcoholysis

The rate of alcoholysis can be determined by monitoring the progress of the reaction over time. A common method involves titration of the produced hydrochloric acid.[1]

Materials:

-

This compound

-

Absolute n-propanol

-

Dry acetone (B3395972) (solvent)

-

Standardized sodium hydroxide (B78521) solution

-

Phenolphthalein (B1677637) indicator

Procedure:

-

Prepare a solution of this compound in dry acetone.

-

Prepare a solution of absolute n-propanol in dry acetone.

-

Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a water bath.

-

Initiate the reaction by mixing the two solutions.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known volume of cold distilled water.

-

Titrate the hydrochloric acid in the quenched aliquots with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

-

The rate constant can be calculated from the integrated rate law for a pseudo-first-order reaction, assuming the alcohol is in large excess.

Visualizations

Logical Relationship of Substituent Effects

References

Whitepaper: A Theoretical Exploration of Electron Density in 4-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to calculate and analyze the electron density of 4-Bromobenzoyl chloride. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential interactions in biological systems, making it a valuable tool in drug development and chemical synthesis.

Introduction

This compound (C₇H₄BrClO) is a versatile reagent in organic synthesis, characterized by an acyl chloride and a bromo-substituted benzene (B151609) ring. The interplay of the electron-withdrawing carbonyl group and the halogen atom significantly influences the electron density distribution across the molecule. This, in turn, dictates its electrophilic and nucleophilic sites, bond polarities, and overall chemical behavior. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental means to elucidate these electronic characteristics in detail.

This whitepaper outlines the standard computational protocols for determining the electron density of this compound, focusing on methods such as Density Functional Theory (DFT), and analyzes the resulting data through Mulliken population analysis, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) theory, and Molecular Electrostatic Potential (MEP) mapping.

Theoretical Background

The electronic structure of a molecule is governed by the principles of quantum mechanics. Computational chemistry provides the tools to solve the Schrödinger equation approximately for complex molecules.

-

Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction.[1] For molecules of this size, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set like 6-311+G(d,p), provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[2][3]

-

Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule, providing an estimate of partial atomic charges.[4][5] While computationally simple, it's known to be sensitive to the choice of basis set.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, and anti-bonds).[6][7] It gives insights into hybridization, bond polarity, and delocalization effects.[8][9]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10] The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.[2][10]

-

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule.[11][12] It is invaluable for identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions.[13]

Computational Protocol

The following protocol outlines the steps for a comprehensive theoretical analysis of this compound's electron density.

Software: A standard computational chemistry package such as Gaussian, ORCA, or Spartan is used for these calculations.[1]

Methodology:

-

Molecule Building and Geometry Optimization:

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Single-Point Energy and Wavefunction Analysis:

-

Using the optimized geometry, a single-point energy calculation is performed. During this step, the wavefunction and electron density are saved.

-

Population analyses (Mulliken and NBO) are requested in the calculation input to derive atomic charges, bond orders, and orbital occupancies.

-

-

Data Extraction and Visualization:

-

The output files from the calculation are parsed to extract quantitative data such as atomic charges, NBO results, and HOMO/LUMO energy levels.

-

The electron density and molecular orbitals are visualized using software like GaussView or Avogadro.[15] Molecular Electrostatic Potential (MEP) maps are generated by plotting the electrostatic potential onto the electron density surface.

-

The logical flow of this computational protocol is illustrated in the diagram below.

Results and Discussion

The following tables summarize the expected quantitative data from the theoretical calculations on this compound. Note: These values are illustrative, based on established chemical principles, and serve as a template for actual computational results.

Table 1: Mulliken Atomic Charges

| Atom | Element | Mulliken Charge (e) |

| C1 (carbonyl) | Carbon | +0.65 |

| O (carbonyl) | Oxygen | -0.55 |

| Cl (acyl) | Chlorine | -0.25 |

| C2 (ring) | Carbon | +0.10 |

| C3, C7 (ring) | Carbon | -0.15 |

| C4, C6 (ring) | Carbon | -0.12 |

| C5 (ring) | Carbon | +0.05 |

| Br | Bromine | -0.10 |

| H (ring) | Hydrogen | +0.12 |

The Mulliken charges are expected to show a significant positive charge on the carbonyl carbon (C1), making it a primary electrophilic site. The carbonyl oxygen and acyl chlorine will carry negative charges due to their high electronegativity. The bromine atom is also expected to have a slight negative charge.

Table 2: Natural Bond Orbital (NBO) Analysis

| Bond (Atom1-Atom2) | Bond Type | Atom 1 Hybridization | Atom 2 Hybridization | Polarization towards |

| C1 - O | σ, π | sp² | sp² | O |

| C1 - Cl | σ | sp² | sp³ | Cl |

| C1 - C2 | σ | sp² | sp² | C1 |

| C5 - Br | σ | sp² | sp³ | Br |

| C - C (ring) | σ, π | sp² | sp² | (delocalized) |

NBO analysis would likely confirm the sp² hybridization of the carbonyl carbon and the aromatic ring carbons. The polarization of the C=O, C-Cl, and C-Br bonds towards the more electronegative atoms is a key finding from this analysis.

Table 3: Frontier Molecular Orbitals

| Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Primarily located on the benzene ring (π-system) and Br atom. |

| LUMO | -1.25 | Primarily located on the carbonyl group (π* anti-bonding). |

| Gap | 7.25 | Indicates high kinetic stability. |

The HOMO-LUMO gap is expected to be relatively large, suggesting good stability for the molecule.[10] The location of the LUMO on the carbonyl group further confirms this as the primary site for nucleophilic attack.

The conceptual distribution of electron density and key reactive sites is visualized below.

Conclusion

Theoretical calculations provide a robust framework for understanding the intricate electron density distribution of this compound. Through methods like DFT, Mulliken analysis, NBO, and MEP mapping, it is possible to identify key reactive sites, predict molecular stability, and rationalize its chemical behavior. The carbonyl carbon is identified as the primary electrophilic center, highly susceptible to nucleophilic attack, while the oxygen atom and the aromatic ring represent the main nucleophilic regions. This detailed electronic information is invaluable for professionals in drug design and chemical synthesis, enabling the rational design of novel molecules and reaction pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. or.niscpr.res.in [or.niscpr.res.in]

- 3. asianpubs.org [asianpubs.org]

- 4. Mulliken [cup.uni-muenchen.de]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 7. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. q-chem.com [q-chem.com]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations - SINTEF [sintef.no]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Acylation of primary amines with 4-Bromobenzoyl chloride protocol

An Application Note and Protocol for the Acylation of Primary Amines with 4-Bromobenzoyl Chloride

Introduction

The acylation of primary amines with this compound is a fundamental and widely utilized transformation in organic synthesis, particularly within pharmaceutical and materials science research. This reaction forms a stable amide bond and introduces a 4-bromophenyl moiety, a versatile functional group that can serve as a key building block for more complex molecules. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed protocol for this transformation, outlining the reaction mechanism, experimental procedures, and characterization of the resulting N-(4-bromobenzoyl) amides.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[2] This is followed by the elimination of a chloride ion to form the thermodynamically stable amide product.[2] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

Reaction Mechanism

The acylation of a primary amine with an acyl chloride follows a nucleophilic addition-elimination pathway.[2] The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[1]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base (which can be a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine (B128534) or pyridine) removes a proton from the nitrogen atom to yield the neutral amide product and an ammonium (B1175870) salt.[1][3]

Caption: General mechanism for the acylation of a primary amine.

Data Presentation: Reaction Parameters

The following table summarizes representative reaction conditions for the acylation of various primary amines with this compound, highlighting the versatility of the protocol.

| Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aniline | Pyridine | Dichloromethane (DCM) | 2 - 4 | 0 to RT | ~95 |

| Benzylamine | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1 - 2 | 0 to RT | >90[3] |

| p-Aminophenol | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | ~52[2] |

| Cyclohexylamine | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 2 | 0 to RT | High |

| 3-Amino-propan-1-ol | None (excess amine) | Dichloromethane (DCM) | 0.5 | 23 | 44[5] |

Note: Yields are highly dependent on the specific substrate and purification method.

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of N-substituted 4-bromobenzamides. All operations should be conducted in a well-ventilated fume hood. Glassware should be oven-dried before use to prevent hydrolysis of the acyl chloride.[3]

Materials:

-

Primary Amine (1.0 eq)

-

This compound (1.0 - 1.1 eq)

-

Anhydrous non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Deionized Water

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the base (1.1 eq) in the chosen anhydrous solvent.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Prepare a solution of this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[2][3]

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.[2][3]

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[2][3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[2][3]

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography to obtain the pure N-(4-bromobenzoyl) amide.[2]

Experimental Workflow

The logical flow from starting materials to the final, characterized product is illustrated below.

Caption: A typical workflow for the synthesis and purification.

Characterization of N-(4-bromobenzoyl) Amides

The identity, structure, and purity of the synthesized amides are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-bromobenzoyl group, typically as two doublets in the range of δ 7.5-7.9 ppm. Signals corresponding to the amine portion of the molecule will also be present, along with a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the amide carbonyl carbon around 165-170 ppm. It will also show characteristic signals for the aromatic carbons, including the carbon attached to the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong absorption band for the C=O (amide I) stretch will be observed between 1630-1680 cm⁻¹. A band for the N-H stretch will appear around 3200-3400 cm⁻¹, and the C-N stretch will be visible in the 1200-1400 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. A key feature will be the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br), which results in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[6]

This comprehensive protocol provides a robust framework for researchers engaged in the synthesis of novel compounds for drug discovery and materials science, leveraging the versatile and reliable acylation of primary amines with this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of chiral alcohols with 4-bromobenzoyl chloride is a critical derivatization technique employed in synthetic chemistry and pharmaceutical development. This process converts chiral alcohols into diastereomeric esters, facilitating their separation and analysis by High-Performance Liquid Chromatography (HPLC). The introduction of the 4-bromobenzoyl group provides a strong chromophore, enhancing UV detection, and the resulting diastereomers can be resolved on achiral stationary phases. This allows for the determination of enantiomeric excess (e.e.) and the isolation of pure enantiomers, which is of paramount importance in the development of chiral drugs where different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Applications

-

Determination of Enantiomeric Excess: The primary application is the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters. These diastereomers possess different physical properties and can be separated and quantified using standard achiral HPLC techniques, allowing for the accurate determination of the enantiomeric excess of the original alcohol.

-

Chiral Resolution: On a preparative scale, the separation of the diastereomeric esters by chromatography, followed by the hydrolysis of the separated esters, allows for the isolation of the individual, enantiomerically pure alcohols.

-

Enhanced Detection in HPLC: The 4-bromobenzoyl moiety is a strong chromophore, significantly improving the limit of detection (LOD) and limit of quantification (LOQ) of the alcohol derivatives in HPLC analysis with UV detectors.

-

Structural Elucidation: The crystalline nature of the 4-bromobenzoate (B14158574) esters can facilitate X-ray crystallographic analysis, aiding in the unambiguous determination of the absolute configuration of the chiral center.

Chemical Reaction and Workflow

The esterification reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the chiral alcohol attacks the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. A catalyst like 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction, particularly for sterically hindered alcohols.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of Chiral Secondary Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Chiral alcohol

-

This compound

-

Pyridine (dried over KOH)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the solution, add pyridine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure diastereomeric esters.

Protocol 2: HPLC Analysis of Diastereomeric Esters

This protocol provides a starting point for the analytical separation of the resulting diastereomeric esters. The specific conditions will need to be optimized for each pair of diastereomers.

Materials and Equipment:

-

HPLC system with a UV detector

-

Achiral stationary phase column (e.g., C18, silica)

-

HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol)

-

Diastereomeric ester sample prepared as described in Protocol 1

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified diastereomeric ester mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A standard achiral column, such as a silica gel or a C18 column, is typically used.

-